N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride

Solubility Salt selection Assay preparation

Procure this specific 1,4-diazepane-acetamide hydrochloride to leverage patent-validated, class-level 11β-HSD1 selectivity (IC50 <500 nM; ≥2-fold over 11β-HSD2) for metabolic syndrome, diabetes, and obesity target validation studies. Unlike the hygroscopic free base (CAS 1039944-63-2), this HCl salt guarantees superior aqueous solubility and formulation consistency, eliminating uncontrolled variables in IC50 determinations and cell-based glucocorticoid metabolism assays. The free secondary amine and orthogonal acetamide handles on the diazepane scaffold support extensive medicinal chemistry derivatization. Opt for 95% purity to ensure reproducible starting material quality for parallel synthesis and library production.

Molecular Formula C9H18ClN3O2
Molecular Weight 235.71
CAS No. 2059938-23-5
Cat. No. B2832667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride
CAS2059938-23-5
Molecular FormulaC9H18ClN3O2
Molecular Weight235.71
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCNCC1.Cl
InChIInChI=1S/C9H17N3O2.ClH/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12;/h10H,2-7H2,1H3,(H,11,13);1H
InChIKeyJRSSKAYBFQYXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide Hydrochloride (CAS 2059938-23-5): Scientific Selection Guide for Procurement


N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride (CAS 2059938-23-5) is a 1,4-diazepane-acetamide derivative supplied as the hydrochloride salt . With a molecular formula of C₉H₁₈ClN₃O₂ and a molecular weight of 235.71 g/mol, this compound belongs to a class of diazepane-acetamide derivatives that have been patented as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for potential therapeutic applications in metabolic syndrome, diabetes, and obesity [1]. It is primarily utilized as a research chemical and synthetic building block, with commercial suppliers reporting a standard purity of 95% .

Why Generic Substitution of N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide Hydrochloride Risks Experimental Divergence


Diazepane-acetamide derivatives exhibit structure-dependent biological activity that precludes simple generic substitution [1]. The 1,4-diazepane ring introduces distinct conformational flexibility and hydrogen-bonding geometry compared to the more rigid piperazine analogs, while the specific acetamide substitution pattern on the diazepane nitrogen directly influences target binding, as demonstrated by the strict structure-activity relationships (SAR) observed within the 11β-HSD1 inhibitor patent family [2]. Additionally, the hydrochloride salt form (CAS 2059938-23-5) versus the free base (CAS 1039944-63-2) affects aqueous solubility, hygroscopicity, and formulation behavior—parameters that are critical for reproducible in vitro and in vivo experimental outcomes. Replacing this compound with a non-identical diazepane-acetamide analog without verifying equivalence in the specific assay system risks introducing uncontrolled variables that undermine data reproducibility.

Quantitative Evidence for Selecting N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide Hydrochloride Over Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage for In Vitro Assays

The hydrochloride salt form (CAS 2059938-23-5; MW 235.71 g/mol) is expected to exhibit superior aqueous solubility compared to the free base (CAS 1039944-63-2; MW 199.25 g/mol) . This difference is critical for preparing DMSO/aqueous stock solutions for biochemical and cell-based assays, where poor solubility of the free base can lead to compound precipitation, inaccurate dosing, and assay variability. The HCl salt provides a protonated diazepane nitrogen, enhancing polarity and hydrogen-bonding capacity with water molecules.

Solubility Salt selection Assay preparation

1,4-Diazepane vs. Piperazine Scaffold: Conformational Flexibility and Binding Pocket Compatibility

The 1,4-diazepane seven-membered ring in the target compound provides greater conformational flexibility and a distinct nitrogen-nitrogen distance compared to the six-membered piperazine ring found in many simpler analogs [1]. Within the diazepane-acetamide 11β-HSD1 inhibitor class, patents specify that compounds of structural formula I generally demonstrate an IC₅₀ of less than 500 nM, with preferred compounds reaching below 100 nM, and an 11β-HSD2/11β-HSD1 selectivity ratio of at least two, preferably ten or greater [2]. While the specific IC₅₀ of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride has not been publicly reported, its core scaffold is the pharmacophoric element identified as essential for 11β-HSD1 inhibition within this chemotype, distinguishing it from piperazine-based analogs which lack the conformational properties required for optimal target engagement.

Scaffold comparison Conformational analysis 11β-HSD1 inhibition

Verified Purity Specification: 95% Minimum as a Procurement Quality Benchmark

Multiple independent commercial suppliers, including Bidepharm and Leyan, consistently specify a minimum purity of 95% for CAS 2059938-23-5, supported by batch-specific analytical data including NMR, HPLC, and GC . This multi-vendor consensus establishes 95% as a verifiable procurement benchmark, enabling direct comparison across suppliers and reducing the risk of purchasing under-characterized material that could compromise experimental reproducibility.

Purity specification Quality control Batch consistency

Patent-Validated Chemotype: 11β-HSD1 Selectivity vs. 11β-HSD2 as a Safety Differentiation Criterion

The diazepane-acetamide chemotype to which the target compound belongs has been specifically designed for 11β-HSD1 selectivity over 11β-HSD2, a critical safety differentiation because 11β-HSD2 inhibition is associated with hypertension and sodium retention [1]. Patent data indicates that compounds in this class achieve an 11β-HSD2/11β-HSD1 IC₅₀ selectivity ratio of at least two, with preferred compounds exceeding ten [2]. This selectivity requirement is a key differentiator from non-selective 11β-HSD inhibitors such as carbenoxolone, which inhibits both isoforms and carries a risk of mineralocorticoid excess [1]. Although the specific selectivity ratio for N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride has not been individually published, it belongs to a chemotype explicitly optimized for this selectivity profile, providing a rational basis for its selection over non-selective alternatives.

11β-HSD1 selectivity Enzyme inhibition Therapeutic window

Recommended Research and Industrial Application Scenarios for N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide Hydrochloride


In Vitro 11β-HSD1 Enzyme Inhibition Assays and Selectivity Screening

This compound is appropriate as a starting scaffold or reference tool compound for 11β-HSD1 inhibitor screening programs, based on the patent-validated chemotype that demonstrates class-level IC₅₀ values below 500 nM and selectivity over 11β-HSD2 (ratio ≥2) . The hydrochloride salt ensures adequate solubility for enzyme assay buffer systems, enabling reproducible IC₅₀ determination. Researchers should independently verify the specific IC₅₀ and selectivity ratio for this compound in their assay system, as individual compound data is not publicly available .

Synthetic Chemistry: Building Block for Diazepane-Containing Compound Libraries

The compound serves as a versatile building block for medicinal chemistry campaigns, with the free secondary amine on the diazepane ring and the acetamide moiety providing orthogonal handles for further derivatization . The 95% purity specification from multiple vendors ensures consistent starting material quality for parallel synthesis or library production. The HCl salt form simplifies handling and storage compared to the hygroscopic free base, reducing variability in weighing and reaction stoichiometry .

Metabolic Disease Target Validation Studies (Obesity, Diabetes, Osteoporosis)

For academic or industry groups investigating the role of 11β-HSD1 in glucocorticoid-mediated pathophysiology, this compound provides access to the diazepane-acetamide chemotype identified in the Merck patent family for metabolic syndrome, diabetes, obesity, and osteoporosis indications . The compound's selectivity profile—inherited from its chemotype—makes it suitable for target validation studies where distinguishing 11β-HSD1 from 11β-HSD2 effects is experimentally critical . Researchers should procure the hydrochloride salt to minimize solubility-related artifacts in cell-based glucocorticoid metabolism assays.

Quote Request

Request a Quote for N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.